molecular formula C14H19NO4 B12001068 (E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(2,2-diethoxyethyl)methanimine CAS No. 61190-09-8

(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(2,2-diethoxyethyl)methanimine

Cat. No.: B12001068
CAS No.: 61190-09-8
M. Wt: 265.30 g/mol
InChI Key: OTWYEBSFSADLAJ-UHFFFAOYSA-N
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Description

(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(2,2-diethoxyethyl)methanimine is an organic compound that belongs to the class of imines. This compound features a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The presence of the (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to the compound’s specific stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(2,2-diethoxyethyl)methanimine can be achieved through a multi-step process:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Imine: The imine can be formed by the condensation of the benzodioxole derivative with an appropriate aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Diethoxyethyl Group: The final step involves the reaction of the imine with 2,2-diethoxyethanol under basic conditions to introduce the diethoxyethyl group.

Industrial Production Methods

Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(2,2-diethoxyethyl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(2,2-diethoxyethyl)methanimine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(2,2-diethoxyethyl)methanimine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(2,2-dimethoxyethyl)methanimine: Similar structure but with dimethoxyethyl group instead of diethoxyethyl.

    (E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(2,2-diethoxypropyl)methanimine: Similar structure but with diethoxypropyl group instead of diethoxyethyl.

Uniqueness

(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(2,2-diethoxyethyl)methanimine is unique due to its specific stereochemistry and the presence of the diethoxyethyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

61190-09-8

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(2,2-diethoxyethyl)methanimine

InChI

InChI=1S/C14H19NO4/c1-3-16-14(17-4-2)9-15-8-11-5-6-12-13(7-11)19-10-18-12/h5-8,14H,3-4,9-10H2,1-2H3

InChI Key

OTWYEBSFSADLAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN=CC1=CC2=C(C=C1)OCO2)OCC

Origin of Product

United States

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